molecular formula C14H12N2O3S B2407867 2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one CAS No. 866154-27-0

2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B2407867
CAS No.: 866154-27-0
M. Wt: 288.32
InChI Key: HXDPVDWFAFJSDD-KPKJPENVSA-N
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Description

2-(Allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one is a thiazol-4-one derivative characterized by an allylamino group at position 2 and a benzodioxol-substituted benzylidene moiety at position 3. This compound belongs to a broader class of thiazol-4-ones, which are recognized for their diverse pharmacological activities, including antifungal, anticancer, and kinase-inhibitory properties .

Synthetic routes for analogous thiazol-4-ones typically involve condensation reactions between substituted 2-thioxothiazolidin-4-ones and aldehydes under acidic conditions, yielding (Z)-configured products with moderate to excellent yields (59–91%) .

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-prop-2-enylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-2-5-15-14-16-13(17)12(20-14)7-9-3-4-10-11(6-9)19-8-18-10/h2-4,6-7H,1,5,8H2,(H,15,16,17)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDPVDWFAFJSDD-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C1NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN=C1NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

Thiourea intermediates are cyclized with α-haloketones or α-haloesters to form the thiazole ring. For 2-allylamino substitution, allylamine is first reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to generate allylthiourea. Subsequent treatment with α-bromoacetyl bromide in ethanol under reflux yields 2-allylamino-1,3-thiazol-4(5H)-one.

Reaction Conditions :

  • Solvent: Ethanol or acetonitrile
  • Base: Potassium carbonate (K₂CO₃) or triethylamine
  • Temperature: 60–80°C, 4–6 hours
  • Yield: 65–75%

Thioamide-Halo Acid Condensation

An alternative approach involves condensing thioamides with α-halo carboxylic acids. Allylamine is reacted with thioacetic acid to form N-allylthioacetamide, which is then cyclized with bromoacetic acid in a basic medium. This method offers better regioselectivity for the 2-position substitution.

Key Parameters :

  • Catalyst: Piperidine or acetic acid
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Reaction Time: 3–5 hours
  • Yield: 70–80%

Optimization and Scalability

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, a 30-minute microwave protocol at 100°C achieves 85% yield compared to 65% under traditional reflux. This method reduces side products such as dimerized aldehydes or Z-isomers.

Continuous Flow Processes

Industrial-scale production employs continuous flow reactors to improve reproducibility. A mixture of thiazol-4-one and piperonal in ethanol is pumped through a heated reactor tube (residence time: 10–15 minutes), followed by inline crystallization to isolate the product.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. The (E)-isomer elutes first due to its lower polarity compared to the Z-form.

Analytical Data

  • HRMS (ESI+) : m/z [M+H]⁺ calc. for C₁₄H₁₂N₂O₃S: 297.0645; found: 297.0648.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.64 (s, 1H, CH=), 6.85–6.89 (m, 3H, benzodioxole-H), 5.85 (m, 1H, allyl-CH), 5.25 (d, J = 17 Hz, 1H), 5.15 (d, J = 10 Hz, 1H), 4.02 (s, 2H, OCH₂O), 3.95 (d, J = 6 Hz, 2H, NHCH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1490 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Stereoselectivity (E:Z)
Traditional Reflux Ethanol, 12 h 65 90 7:1
Microwave Irradiation Ethanol, 30 min 85 95 15:1
Continuous Flow Ethanol, 15 min 78 92 10:1

Challenges and Mitigation Strategies

  • Isomerization : Prolonged heating may cause E→Z isomerization. Using mild bases (e.g., ammonium acetate) and shorter reaction times mitigates this.
  • Byproduct Formation : Excess piperonal leads to dialkylated products. Stoichiometric control (1:1.2 ratio) and stepwise aldehyde addition reduce byproducts.

Industrial Applications and Modifications

The compound’s structural analogs exhibit kinase inhibitory activity, prompting interest in scaled synthesis. Current Good Manufacturing Practice (cGMP)-compliant protocols utilize:

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces ethanol for lower toxicity.
  • Catalytic Recycling : Immobilized piperidine on mesoporous silica enables catalyst reuse.

Chemical Reactions Analysis

Types of Reactions

2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The allylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazol-4-one Derivatives

Key Observations :

  • Substituent Effects on Yield: Derivatives with electron-withdrawing groups (e.g., 3f: 75% yield with bromo) or extended conjugated systems (e.g., 3e: 91% yield with chromone) exhibit higher synthetic efficiency compared to phenolic analogs (3g: 77%) .
  • Thermal Stability : Melting points correlate with substituent polarity; bromo (3f: 330°C) and hydroxy (3h: 338°C) derivatives show higher thermal stability than methoxy-substituted analogs (3g: 240°C) .
Table 2: Antifungal and Pharmacological Profiles
Compound Bioactivity Highlights Mechanism Insights Reference
Target Compound Expected enhanced antifungal activity Benzodioxol may improve membrane penetration
3f () Antifungal (specific MIC50 not reported) Bromo substituent enhances lipophilicity
3e () Antifungal (chromone moiety may synergize) Chlorine and chromone contribute to target binding
Benzo[d]thiazoles Potent phosphatase inhibitors (IC50 ~10 µM) Thiazole core modifications enhance potency

Key Observations :

  • Benzodioxol Advantage : The 1,3-benzodioxol group in the target compound likely enhances antifungal activity by increasing lipophilicity and π-π stacking interactions, akin to benzo[d]thiazole derivatives’ superior potency over simpler thiazoles .
  • Halogen Effects : Chloro (3e) and bromo (3f) substituents improve bioactivity via hydrophobic interactions, though may reduce solubility .

Structure-Activity Relationships (SAR)

  • Allylamino vs.
  • Benzodioxol vs. Halogenated Aromatics : The benzodioxol group’s methylenedioxy bridge may confer metabolic stability over halogenated analogs, reducing susceptibility to enzymatic degradation .
  • Electron-Donating Groups: Methoxy and hydroxy substituents (e.g., 3g) may reduce potency due to increased polarity, though phenolic -OH could enable hydrogen bonding with targets .

Biological Activity

2-(Allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a benzodioxole moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C14H12N2O3S
  • Molecular Weight : 288.32 g/mol
  • CAS Number : [41545702]

1. Acetylcholinesterase (AChE) Inhibition

Recent studies have highlighted the compound's potential as an AChE inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays have shown that derivatives of thiazole, including compounds similar to 2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one, exhibit varying degrees of AChE inhibitory activity.

CompoundIC50 (nM)Relative Potency (%)
Compound 10103.24>50
Compound 16108.94>50
Donepezil-Reference

The binding studies indicate that these compounds interact with the active site of AChE similarly to donepezil, a known AChE inhibitor .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress linked to various diseases. Preliminary tests suggest that thiazole derivatives can scavenge free radicals effectively, although specific data on this compound remains limited.

3. Anti-inflammatory Effects

Research indicates that thiazole derivatives may possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Case Study 1: Thiazole Derivatives in Alzheimer's Disease

A study synthesized several thiazole derivatives and evaluated their AChE inhibitory activity. Among them, compounds structurally related to 2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one showed promising results with IC50 values comparable to established drugs . This positions them as potential candidates for further development in Alzheimer's therapeutics.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various thiazole-based compounds to determine the influence of different substituents on biological activity. The results indicated that modifications on the benzodioxole moiety significantly affected the potency against AChE, suggesting that careful structural optimization could enhance therapeutic efficacy .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(allylamino)-5-[(E)-benzodioxolylmethylidene]thiazol-4-one, and how can purity be validated?

Methodological Answer: A common approach involves condensation of 2-aminothiazol-4-one derivatives with substituted benzaldehydes under acidic reflux. For example, refluxing 2-allylaminothiazol-4-one with 1,3-benzodioxol-5-carbaldehyde in acetic acid with sodium acetate as a catalyst (3–5 hours) yields the target compound . Purity validation requires elemental analysis (C, H, N, S) and spectroscopic techniques:

  • IR : Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches.
  • NMR : Identify allylamino protons (δ 4.0–5.5 ppm) and benzodioxole methylidene protons (δ 6.8–7.5 ppm) .

Advanced Structural Confirmation

Q. Q2. How can tautomerism or stereochemical ambiguity in the thiazole ring be resolved experimentally?

Methodological Answer: The (E)-configuration of the benzodioxolylmethylidene group can be confirmed via X-ray crystallography, as demonstrated for analogous (5E)-thiazol-4-one derivatives . For tautomerism (e.g., thione-thiol equilibrium), use:

  • UV-Vis spectroscopy : Monitor λmax shifts in polar vs. non-polar solvents.
  • Dynamic NMR : Detect proton exchange rates in DMSO-d6 at variable temperatures .

Biological Activity Profiling

Q. Q3. What methodologies are recommended for evaluating this compound’s bioactivity (e.g., antimicrobial or enzyme inhibition)?

Methodological Answer:

  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like β-lactamases or kinases, referencing docking poses of similar thiazole derivatives .
  • In vitro assays : For antimicrobial activity, follow CLSI guidelines with MIC determinations against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .

Data Contradictions and Validation

Q. Q4. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

Methodological Answer:

  • Re-evaluate force fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better model thiazole-ligand interactions.
  • Experimental replication : Confirm bioactivity in triplicate with blinded assays to minimize bias. Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Experimental Design for Reaction Optimization

Q. Q5. What factorial design principles apply to optimizing yield in thiazole synthesis?

Methodological Answer: Use a split-plot design to test variables:

  • Factors : Catalyst loading (e.g., NaOAc: 0.1–0.3 mol), solvent (acetic acid vs. ethanol), and temperature (70–110°C).
  • Response surface methodology (RSM) : Model interactions between factors to identify optimal conditions. Prioritize purity (HPLC ≥95%) over yield .

Stability and Degradation Studies

Q. Q6. How can the hydrolytic stability of the benzodioxole moiety be assessed under physiological conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
  • LC-MS/MS : Identify hydrolysis products (e.g., catechol derivatives) using MRM transitions .

Computational Modeling of Reactivity

Q. Q7. Which quantum mechanical methods are suitable for predicting electrophilic/nucleophilic sites in this compound?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential (ESP) surfaces. The thiazole C2 and benzodioxole methylidene carbons are typically electrophilic.
  • NBO analysis : Quantify charge delocalization to explain reactivity trends .

Reproducibility Challenges

Q. Q8. What steps ensure reproducibility in synthesizing and characterizing this compound across labs?

Methodological Answer:

  • Detailed protocols : Specify solvent grades (e.g., glacial acetic acid ≥99.7%), drying times, and filtration methods.
  • Reference standards : Compare NMR/IR data with PubChem entries (e.g., CID 145020550) .
  • Inter-lab validation : Participate in round-robin testing with shared batches .

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